2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Overview
Description
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used as an intermediate in organic synthesis due to its high reactivity and versatility. Its structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with tert-butyl chloroformate under suitable conditions . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Uniqueness
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substitutions, which confer distinct reactivity and biological activity compared to other similar compounds. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, also known by its CAS number 1822519-35-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 267.32 g/mol. The structure features a bicyclic azabicyclo[2.2.1]heptane core, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the azabicyclo[2.2.1]heptane framework exhibit diverse biological activities, particularly as inhibitors of various enzymes and receptors involved in metabolic pathways.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
One of the most notable activities associated with this class of compounds is their role as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. A related compound, neogliptin (12a), has been shown to have an IC50 value of 16.8 ± 2.2 nM against DPP-4, indicating potent inhibitory activity . The interaction profile involves hydrophobic and hydrogen bonding interactions with key residues in the DPP-4 active site.
The mechanism by which these compounds exert their effects typically involves:
- Binding to Active Sites : The bicyclic structure allows for effective binding to enzyme active sites.
- Inhibition of Enzyme Activity : By occupying the active site, these compounds prevent substrate access and subsequent enzymatic reactions.
Case Study 1: Neogliptin
In a study evaluating neogliptin's pharmacological properties, it was found to be superior to existing DPP-4 inhibitors like sitagliptin and vildagliptin in terms of potency and reduced cardiotoxicity. The compound demonstrated stability in aqueous solutions and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various derivatives of azabicyclo[2.2.1]heptane compounds. This analysis highlighted that modifications at specific positions on the bicyclic core can enhance DPP-4 inhibition potency and selectivity .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 267.32 g/mol |
IC50 (Neogliptin) | 16.8 ± 2.2 nM |
Binding Interactions | Hydrophobic and hydrogen bonds |
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h6-7,9-11H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSLVASGANOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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